2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often found in pharmaceutical agents.
Preparation Methods
The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst.
Introduction of the Chlorophenyl Group: This step involves the chlorination of the phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinazolinone core to a dihydroquinazoline.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to therapeutic effects such as anti-cancer or anti-inflammatory activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar compounds to 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide include:
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide: This compound has a thieno[3,2-d]pyrimidine core instead of a quinazolinone core.
3-(4-chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: This compound features a mercapto group and a thieno[3,2-d]pyrimidine core.
The uniqueness of this compound lies in its specific quinazolinone core and the presence of both chlorophenyl and dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20ClN3O5 |
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Molecular Weight |
465.9 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxoquinazolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20ClN3O5/c1-32-20-11-10-16(13-21(20)33-2)26-22(29)14-27-19-9-4-3-8-18(19)23(30)28(24(27)31)17-7-5-6-15(25)12-17/h3-13H,14H2,1-2H3,(H,26,29) |
InChI Key |
PUZHNCPNWCKFTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
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